N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinyl group, a piperazinyl group, and a naphthalenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Attachment of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Coupling with Naphthalenyl Group: The final step involves coupling the pyridazinyl-piperazinyl intermediate with a naphthalenyl derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has been studied for its potential as an apoptosis inducer. It has shown efficacy in inhibiting cell growth and inducing apoptosis in cancer cells.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis and other infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
- **(4-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- **(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
What sets N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to induce apoptosis and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24(2)20-14-17(15-22-23-20)25-10-12-26(13-11-25)21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSVCDOHCVXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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